Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules
Preparation Methods
The synthesis of Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its enhanced biological activity and metabolic stability.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound also contains a difluoromethyl group and exhibits similar biological activity.
Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another similar compound with a difluoromethyl group, known for its enhanced metabolic stability
Properties
Molecular Formula |
C13H13F2NO4 |
---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
ethyl 7-(difluoromethyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13F2NO4/c1-2-20-13(19)8-5-7-9(16-12(8)18)3-6(11(14)15)4-10(7)17/h5-6,11H,2-4H2,1H3,(H,16,18) |
InChI Key |
YREXKAPVDWTJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)C(F)F)NC1=O |
Origin of Product |
United States |
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